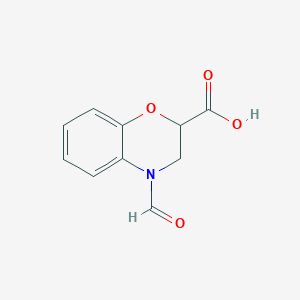

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

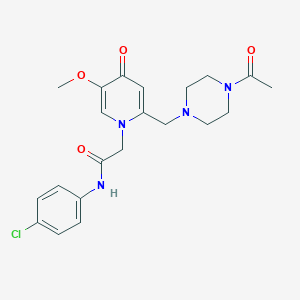

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a chemical compound with the CAS Number: 1248718-39-9 . It has a molecular weight of 207.19 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H9NO4/c12-6-11-5-9 (10 (13)14)15-8-4-2-1-3-7 (8)11/h1-4,6,9H,5H2, (H,13,14) .Chemical Reactions Analysis

Aldehydes, such as the formyl group in this compound, are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and are often catalyzed by acid . Aldehydes are readily oxidized to give carboxylic acids .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Biological Significance

Heterocyclic compounds, including benzoxazine derivatives, have been extensively studied for their wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. The triazine scaffold, closely related to benzoxazines, has been highlighted for its potent pharmacological activities, suggesting that the core moiety of benzoxazine could be significant for the development of future drugs (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).

Plant Defence Metabolites and Antimicrobial Scaffolds

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in plant defense. While naturally occurring benzoxazinoids exhibit modest antimicrobial potency, synthetic derivatives of the benzoxazinone backbone demonstrate significant antimicrobial activities. This suggests that benzoxazine derivatives might serve as promising scaffolds for designing new antimicrobial agents (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).

Synthetic Applications and Pharmacological Profile

Benzoxazine derivatives are pivotal in organic synthesis and medicinal chemistry, exhibiting antimicrobial, anti-diabetic, antihypolipidaemic, and antidepressant activities. This versatility underscores the potential of benzoxazine derivatives in the development of novel therapeutic agents (N. Siddiquia, R. Alama, & Waquar Ahsana, 2010).

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, highlighting the importance of benzoxazines in medicinal chemistry and material science. This method facilitates the exploration of benzoxazine derivatives with potential pharmacological properties (M. Özil & E. Menteşe, 2020).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition mechanisms of carboxylic acids on biocatalysts is crucial for developing robust microbial strains for industrial applications. Carboxylic acids, including benzoxazine derivatives, are studied for their effects on microbial cell membranes and internal pH, which are key to enhancing microbial tolerance and performance in biotechnological processes (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-6-11-5-9(10(13)14)15-8-4-2-1-3-7(8)11/h1-4,6,9H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHXYYPINCVPKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2830195.png)

![2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2830196.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)